molecular formula C20H19N3O B3063857 N-(2,6-diphenylpyrimidin-4-yl)butyramide CAS No. 820961-42-0

N-(2,6-diphenylpyrimidin-4-yl)butyramide

Cat. No.: B3063857
CAS No.: 820961-42-0
M. Wt: 317.4 g/mol
InChI Key: UBJLQDSZSYHXLE-UHFFFAOYSA-N
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Description

N-(2,6-diphenylpyrimidin-4-yl)butyramide is a chemical compound with the molecular formula C20H19N3O and a molecular weight of 317.4 g/mol. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diphenylpyrimidin-4-yl)butyramide typically involves the reaction of 2,6-diphenylpyrimidine with butyric acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diphenylpyrimidin-4-yl)butyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,6-diphenylpyrimidin-4-yl)butyramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trisubstituted pyrimidines: These compounds share a similar pyrimidine core but differ in their substituents, leading to different properties and applications.

    N-(2,6-diphenylpyrimidin-4-yl)isobutyramide: A closely related compound with a similar structure but different substituents, resulting in distinct chemical and biological properties.

Uniqueness

N-(2,6-diphenylpyrimidin-4-yl)butyramide is unique due to its specific substituents, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

820961-42-0

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)butanamide

InChI

InChI=1S/C20H19N3O/c1-2-9-19(24)22-18-14-17(15-10-5-3-6-11-15)21-20(23-18)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3,(H,21,22,23,24)

InChI Key

UBJLQDSZSYHXLE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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